(4-Hydroxy-8-methoxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
(4-Hydroxy-8-methoxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-8-methoxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Hydroxylation and Methoxylation: The quinoline core is then hydroxylated and methoxylated using appropriate reagents such as sodium hydroxide and methyl iodide.
Piperazine Derivatization: The final step involves the introduction of the piperazine moiety. This can be achieved by reacting the intermediate quinoline derivative with 4-phenylpiperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-8-methoxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The methoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group in the piperazine moiety can undergo electrophilic aromatic substitution reactions with reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: Formation of a quinolinone derivative.
Reduction: Formation of a dihydroxyquinoline derivative.
Substitution: Formation of halogenated piperazine derivatives.
Scientific Research Applications
(4-Hydroxy-8-methoxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and cancer.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Hydroxy-8-methoxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Piperazine: A common moiety in many pharmaceutical compounds.
Uniqueness
(4-Hydroxy-8-methoxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone is unique due to its combined quinoline and piperazine structures, which confer a broad spectrum of biological activities. Its specific substitutions (hydroxyl and methoxy groups) further enhance its chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C21H21N3O3 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
8-methoxy-3-(4-phenylpiperazine-1-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C21H21N3O3/c1-27-18-9-5-8-16-19(18)22-14-17(20(16)25)21(26)24-12-10-23(11-13-24)15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3,(H,22,25) |
InChI Key |
UTTLQITUUWEDEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C(C2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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